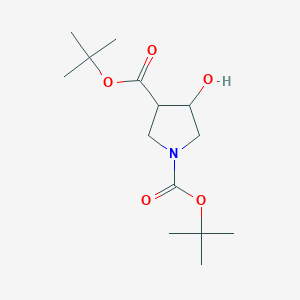![molecular formula C15H17NO2S B15064027 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-50-7](/img/structure/B15064027.png)
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a benzylsulfanyl group and an oxa-azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylsulfanyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields by providing uniform heating and energy transfer .
化学反応の分析
Types of Reactions
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spirocyclic structure.
Spirooxindoles: Compounds with a spirocyclic oxindole core, used in medicinal chemistry.
Uniqueness
What sets 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one apart is its unique combination of a benzylsulfanyl group and an oxa-azaspiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
85976-50-7 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
3-benzylsulfanyl-1-oxa-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H17NO2S/c17-14-13(19-11-12-7-3-1-4-8-12)16-15(18-14)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2 |
InChIキー |
DKNIWYPTZXSBOM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)N=C(C(=O)O2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



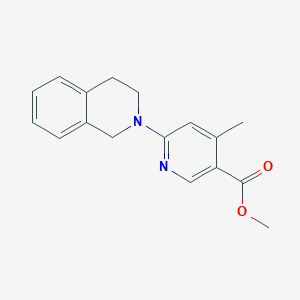

![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
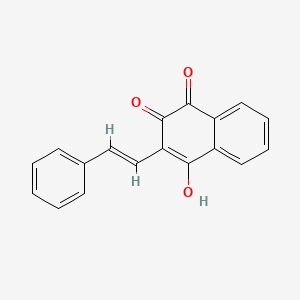

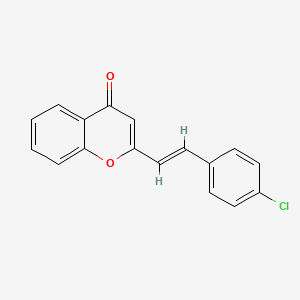
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
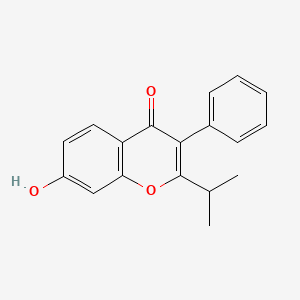

![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)
